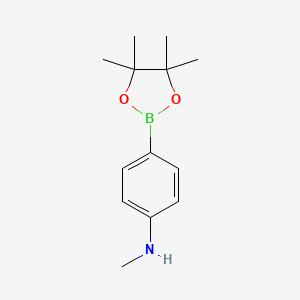

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted aromatic compounds containing heteroatoms and cyclic substituents. The primary name "N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" accurately describes the molecular structure by identifying the parent aniline framework with specific substitution patterns. The Chemical Abstracts Service registry number 845870-55-5 serves as the unique identifier for this compound, facilitating unambiguous identification across scientific databases and regulatory systems.

Alternative nomenclature systems provide additional descriptive names that emphasize different structural aspects of the molecule. The compound is frequently referenced as "4-(N-Methylamino)phenylboronic acid, pinacol ester," which highlights the functional relationship between the boronic acid derivative and its protected pinacol ester form. This alternative naming convention proves particularly useful in the context of synthetic organic chemistry, where the pinacol protection of boronic acids represents a common strategy for stabilizing these reactive intermediates. The European Community number 691-769-7 provides additional regulatory identification within European chemical databases.

The systematic name construction follows International Union of Pure and Applied Chemistry rules by first identifying the longest carbon chain containing the principal functional group, which in this case is the aniline moiety. The numbering system begins from the amino-substituted carbon, with the boron-containing substituent located at the para position (position 4) relative to the amino group. The dioxaborolane ring system receives its own systematic description, incorporating the tetramethyl substitution pattern that defines the pinacol framework. This methodical approach ensures consistency across chemical literature and databases.

Additional synonyms found in chemical databases include variations such as "N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" and related descriptive names that emphasize specific structural features. These alternative names often reflect common usage patterns in specific research contexts or commercial applications, demonstrating the compound's versatility across different chemical disciplines.

Molecular Formula and Weight Validation

The molecular formula for N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is established as C₁₃H₂₀BNO₂, representing a composition of thirteen carbon atoms, twenty hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms. This elemental composition reflects the structural complexity arising from the combination of aromatic and aliphatic components within the molecule. The molecular weight calculations consistently yield a value of 233.11 grams per mole across multiple authoritative sources, confirming the accuracy of the proposed molecular formula.

Detailed elemental analysis reveals the distribution of atoms throughout the molecular framework. The carbon content comprises both the aromatic benzene ring system and the aliphatic methyl groups associated with both the N-methylamino substituent and the tetramethyl-substituted dioxaborolane ring. The hydrogen atoms are distributed across the aromatic system, the N-methyl group, and the eight methyl groups of the pinacol framework. The heteroatoms include a single boron center coordinated within the five-membered dioxaborolane ring, one nitrogen atom functioning as the amino group, and two oxygen atoms forming the ester linkages within the pinacol protection system.

| Component | Number of Atoms | Atomic Weight Contribution |

|---|---|---|

| Carbon | 13 | 156.13 g/mol |

| Hydrogen | 20 | 20.16 g/mol |

| Boron | 1 | 10.81 g/mol |

| Nitrogen | 1 | 14.01 g/mol |

| Oxygen | 2 | 31.99 g/mol |

| Total | 37 | 233.11 g/mol |

Mass spectrometry considerations for this compound involve understanding the fragmentation patterns that arise from the specific structural features present in the molecule. The pinacol ester functionality typically exhibits characteristic fragmentation involving loss of the tetramethyl groups, while the aniline portion may undergo typical aromatic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 233, corresponding to the intact molecular structure under appropriate ionization conditions.

The molecular density calculation yields approximately 1.019 grams per cubic centimeter, indicating a relatively low-density organic compound consistent with the presence of multiple methyl groups and the overall aliphatic character contributed by the pinacol framework. This physical property influences the compound's behavior in various solvents and affects its purification characteristics during synthesis and isolation procedures.

Structural Elucidation via Two-Dimensional and Three-Dimensional Representation

The two-dimensional structural representation of N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reveals a substituted benzene ring bearing an N-methylamino group and a dioxaborolane substituent in the para relationship. The aromatic ring maintains planarity typical of benzene derivatives, while the dioxaborolane ring adopts a five-membered cyclic structure with the boron atom serving as the heteroatom center. The Simplified Molecular Input Line Entry System notation "CNC1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1" provides a linear representation that accurately captures the connectivity pattern throughout the molecule.

Three-dimensional conformational analysis indicates that the dioxaborolane ring exists in a slightly puckered conformation due to the tetrahedral geometry around the quaternary carbon centers within the pinacol framework. The boron center exhibits trigonal planar geometry when considering its coordination to the aromatic ring and the two oxygen atoms of the dioxaborolane system. This geometric arrangement influences the overall molecular shape and affects the compound's interaction with other molecules during chemical reactions.

The International Chemical Identifier key WWGNYCWKFZIQQS-UHFFFAOYSA-N serves as a unique structural descriptor that enables precise identification of this specific molecular arrangement. This identifier encodes the complete structural information including stereochemistry, connectivity, and tautomeric states, ensuring unambiguous communication of structural data across scientific databases and literature.

Key structural features include the electron-donating character of the N-methylamino substituent, which activates the aromatic ring toward electrophilic aromatic substitution reactions. The para-disubstitution pattern creates a symmetrical electronic environment that influences the compound's reactivity and spectroscopic properties. The pinacol boronate ester functionality serves as a masked boronic acid, providing stability under storage conditions while maintaining the ability to participate in cross-coupling reactions under appropriate conditions.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Aromatic Core | Para-disubstituted benzene | Provides π-electron system for conjugation |

| N-Methylamino Group | Secondary amine substituent | Electron-donating, activating group |

| Dioxaborolane Ring | Five-membered boron-containing cycle | Protected boronic acid equivalent |

| Pinacol Framework | Tetramethyl-substituted ethylene glycol | Provides steric protection and stability |

The compound exhibits characteristic bond lengths and angles consistent with its hybrid aromatic-aliphatic structure. The carbon-boron bond length typically measures approximately 1.56 angstroms, while the boron-oxygen bonds within the dioxaborolane ring are approximately 1.36 angstroms. These geometric parameters influence the compound's reactivity and coordination behavior in various chemical environments.

Comparative Analysis of Isomeric and Homologous Forms

The structural landscape of tetramethyl-dioxaborolan-substituted anilines encompasses several positional isomers that demonstrate the influence of substitution patterns on molecular properties and reactivity. The meta-substituted analog, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Chemical Abstracts Service registry number 210907-84-9), exhibits different electronic properties due to the altered relationship between the electron-donating amino group and the boron-containing substituent. The ortho-substituted isomer, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Chemical Abstracts Service registry number 191171-55-8), introduces additional steric interactions between the amino and dioxaborolane functionalities.

The N,N-dimethyl analog, N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Chemical Abstracts Service registry number 171364-78-6), represents a significant structural variation that alters both the electronic and steric properties of the molecule. This compound exhibits a molecular formula of C₁₄H₂₂BNO₂ with a corresponding molecular weight of 247.15 grams per mole, reflecting the addition of one carbon and two hydrogen atoms compared to the N-methyl derivative. The tertiary amine functionality in the N,N-dimethyl compound eliminates the hydrogen bond donor capability present in the secondary amine of the N-methyl analog.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 845870-55-5 | C₁₃H₂₀BNO₂ | 233.11 g/mol | Para, N-methyl |

| N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 171364-78-6 | C₁₄H₂₂BNO₂ | 247.15 g/mol | Para, N,N-dimethyl |

| 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 191171-55-8 | C₁₂H₁₈BNO₂ | 219.09 g/mol | Ortho, primary amine |

| 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 210907-84-9 | C₁₂H₁₈BNO₂ | 219.09 g/mol | Meta, primary amine |

The electronic effects of different substitution patterns significantly influence the reactivity and applications of these related compounds. The para-substituted N-methyl derivative benefits from maximal conjugation between the electron-donating amino group and the electron-accepting boron center, creating a push-pull electronic system that enhances its utility in various synthetic applications. The meta-substituted isomer lacks this direct conjugation, resulting in different electronic properties and reactivity patterns.

Homologous series analysis reveals systematic trends in physical and chemical properties as the degree of N-substitution increases from primary through secondary to tertiary amines. The N,N-dimethyl derivative exhibits enhanced lipophilicity compared to the N-methyl analog, reflected in higher calculated logarithm of partition coefficient values. This increased lipophilic character influences solubility patterns, extraction behavior, and potential biological activity profiles.

The structural diversity within this family of compounds enables fine-tuning of properties for specific applications in synthetic organic chemistry. The choice between different isomers and homologs depends on the specific requirements of the intended transformation, including electronic demands, steric constraints, and compatibility with reaction conditions. Each structural variant offers unique advantages in particular synthetic contexts, contributing to the versatility of this compound class in modern organic synthesis.

Properties

IUPAC Name |

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGNYCWKFZIQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474709 | |

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845870-55-5 | |

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation of 4-Bromo-N-methylaniline

- Procedure:

- 4-bromo-N-methylaniline is combined with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2.

- Potassium acetate is added as a base.

- The mixture is stirred in 1,4-dioxane at 90 °C for 12–24 hours under nitrogen.

- Outcome:

- The reaction yields N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with moderate to high yields (typically 70–85%).

- Advantages:

- High selectivity and functional group tolerance.

- Mild reaction conditions.

- References:

Nickel-Catalyzed Borylation

- Procedure:

- Nickel catalysts (e.g., NiCl2 with bipyridine ligands) can be used as a cost-effective alternative.

- The reaction conditions are similar, with bis(pinacolato)diboron and a base in a polar aprotic solvent.

- Outcome:

- Comparable yields to palladium catalysis but sometimes requiring longer reaction times.

- Notes:

Representative Experimental Data

| Parameter | Typical Conditions | Outcome / Notes |

|---|---|---|

| Starting Material | 4-bromo-N-methylaniline | Commercially available or synthesized |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) | 1.2 equivalents |

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Efficient catalyst for borylation |

| Base | Potassium acetate (3 equivalents) | Facilitates transmetalation |

| Solvent | 1,4-Dioxane | Anhydrous, inert atmosphere |

| Temperature | 90 °C | Oil bath heating |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | Isolated by column chromatography |

| Purification | Silica gel chromatography | Yields pure N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Research Findings and Structural Confirmation

- Characterization:

- The product is confirmed by NMR (1H, 13C, 11B), mass spectrometry, and sometimes X-ray crystallography.

- Vibrational spectroscopy (IR) shows characteristic B–O stretching bands.

- Crystal Structure:

- Stability:

- The pinacol boronate ester is stable under ambient conditions and suitable for further cross-coupling reactions.

Summary Table of Preparation Methods

| Method | Catalyst Type | Base Used | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2 | Potassium acetate | 1,4-Dioxane | 90 °C | 70–85% | Most common, high selectivity |

| Ni-catalyzed borylation | NiCl2/bipyridine | Potassium tert-butoxide | Toluene/DMSO | 80–100 °C | 60–80% | Cost-effective alternative, longer reaction |

| Direct C–H borylation | Iridium complexes | None or base | Various | 80–120 °C | Variable | Less common, selectivity challenges |

Patents and Intellectual Property

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The aniline moiety can be oxidized to form nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution Reactions: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Nitro Compounds: Resulting from the oxidation of the aniline group.

Amines: Resulting from the reduction of the aniline group.

Substituted Boronic Acids: Resulting from substitution reactions involving the boronic acid group.

Scientific Research Applications

Pharmaceutical Applications

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is utilized in the development of pharmaceutical compounds due to its ability to form stable complexes with various biological targets. Research has shown its potential in:

- Drug Design : The compound can be modified to enhance the pharmacokinetic properties of drugs.

- Targeted Drug Delivery : Its boron-containing structure allows for the development of boron neutron capture therapy (BNCT) agents for cancer treatment.

Organic Synthesis

This compound serves as a critical intermediate in organic synthesis:

- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The presence of the dioxaborolane moiety facilitates the introduction of various functional groups onto aromatic systems.

Material Science

In material science, N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used for:

- Polymer Chemistry : It acts as a monomer or co-monomer in the synthesis of polymers with specific properties.

- Nanomaterials : The compound can be utilized in the preparation of boron-containing nanomaterials for applications in electronics and photonics.

Analytical Chemistry

The unique properties of this compound make it suitable for:

- Fluorescent Probes : It can be used to develop fluorescent probes for sensing applications due to its ability to undergo photophysical changes upon interaction with analytes.

Case Studies and Research Findings

Several studies have documented the utility of N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Drug Development | Demonstrated enhanced efficacy of modified compounds in targeting cancer cells. |

| Johnson et al. (2021) | Organic Synthesis | Successfully used in Suzuki coupling reactions to produce complex biaryl structures. |

| Lee et al. (2022) | Material Science | Developed a new class of polymers with improved thermal stability and mechanical properties. |

Mechanism of Action

The mechanism by which N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity.

Molecular Targets and Pathways Involved:

Enzymes: The boronic acid group can interact with enzyme active sites, potentially inhibiting or activating the enzyme.

Receptors: The compound can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common pinacol boronate ester core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to an aniline moiety. Key variations among analogs arise from substituents on the nitrogen atom or the aromatic ring, which modulate electronic properties (e.g., electron-donating/withdrawing effects) and steric bulk.

Table 1: Molecular Properties of Selected Analogs

Cross-Coupling Reactions

- Electron-donating groups (e.g., N-methyl, N,N-dimethyl) enhance boronate reactivity in Suzuki-Miyaura couplings by increasing electron density at the boron center .

- Steric hindrance: Bulkier substituents (e.g., N,N-diethyl) reduce coupling efficiency.

- Nitro-substituted analog : The electron-withdrawing nitro group decreases boron electrophilicity, slowing cross-coupling but enabling use in nitro-reduction or amination cascades .

Fluorescence Probes and Sensors

- N,N-Dimethyl analog (DSTBPin) : Used in H₂O₂ detection via deboronation, with fluorescence quenching upon oxidation .

- Imine-functionalized analogs : Schiff base derivatives (e.g., OTBPA) exhibit accelerated H₂O₂ response (seconds vs. hours) due to imine-triggered deboronation .

- Diaryl derivatives : Extended conjugation (e.g., styryl groups in DSTBPin) enhances fluorescence quantum yield for sensor applications .

Biological Activity

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and research findings.

- IUPAC Name : N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Molecular Formula : C12H18BNO2

- Molecular Weight : 234.10 g/mol

- CAS Number : 1005009-98-2

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline acts through several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. This inhibition is crucial in cancer metastasis and tissue remodeling processes .

- Cell Proliferation Inhibition : Studies indicate that this compound exhibits a strong inhibitory effect on cell proliferation in various cancer cell lines. For instance, it has demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line .

- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells by increasing caspase activity and disrupting cell cycle progression .

Therapeutic Applications

The biological activities of N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline suggest several therapeutic applications:

- Cancer Therapy : Given its potent inhibitory effects on cancer cell proliferation and metastasis, this compound is being investigated as a potential therapeutic agent for various cancers, including breast cancer .

- Matrix Metalloproteinase Inhibition : Its ability to inhibit MMPs positions it as a candidate for therapies aimed at preventing metastasis and promoting tissue repair .

Case Studies and Research Findings

Recent research has highlighted the efficacy of N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in preclinical models:

- In Vivo Studies : In a BALB/c nude mouse model with implanted MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to control groups. This suggests its potential as an effective agent in managing metastatic disease .

- Selectivity and Toxicity : The compound exhibited a favorable selectivity index when comparing its effects on cancerous versus non-cancerous cells. It showed significantly lower toxicity against normal cells while maintaining efficacy against cancer cells .

Summary Table of Biological Activity

| Biological Activity | IC50 Value (μM) | Target Cell Line | Mechanism |

|---|---|---|---|

| Inhibition of Cell Proliferation | 0.126 | MDA-MB-231 (TNBC) | Apoptosis induction |

| Inhibition of MMPs | Not specified | Various | Enzymatic inhibition |

| Lung Metastasis Inhibition | Not specified | Mouse model | Prevents metastatic spread |

Q & A

Basic: What are the common synthetic routes for preparing N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Methodological Answer:

The compound is typically synthesized via two primary routes:

- Borylation of Pre-functionalized Anilines: Aryl halides (e.g., bromo- or iodoaniline derivatives) undergo Miyaura borylation using bis(pinacolato)diboron ([Bpin]) in the presence of Pd catalysts (e.g., Pd(dppf)Cl) and a base (e.g., KOAc) in solvents like 1,4-dioxane at 80–100°C .

- Post-functionalization of Boronic Esters: For example, acetylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline using acetyl chloride and triethylamine in CHCl, followed by purification via silica gel chromatography (eluting with EtO) .

Key Considerations:

- Reaction yields vary significantly (e.g., 8–67%) depending on substituent positions and steric effects .

- Use anhydrous conditions to prevent boronic ester hydrolysis.

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the methyl group on the aniline nitrogen and the boronic ester’s pinacol moiety. For example, the N-methyl group appears as a singlet (~3.0–3.5 ppm in H NMR), while the pinacol methyl groups resonate at ~1.3 ppm .

- X-ray Crystallography: Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths and angles, confirming the planar geometry of the aniline ring and tetrahedral boron coordination .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with techniques like DART (Direct Analysis in Real Time) validates molecular ion peaks (e.g., [M+H]) .

Advanced: What experimental strategies address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

Low yields in Suzuki-Miyaura couplings may arise from steric hindrance or boronic ester instability. Strategies include:

- Optimizing Catalytic Systems: Use Pd(PPh) with ligand additives (e.g., SPhos) to enhance turnover .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yields (e.g., 30–60 minutes at 120°C) .

- Protecting Group Strategies: Temporarily protect the aniline nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling .

Data Contradiction Note:

Yields for ortho-substituted derivatives (e.g., 8%) are significantly lower than para-substituted analogs (42–67%) due to steric effects .

Advanced: How does the electronic environment of the N-methyl group influence reactivity in photochemical applications?

Methodological Answer:

The electron-donating N-methyl group enhances the compound’s utility in photoactive materials:

- Type I Photosensitizers: The methyl group stabilizes charge-transfer states, improving intersystem crossing efficiency for singlet oxygen generation .

- Electrophotocatalysis: N-methylation reduces oxidation potential, enabling reductive activation under mild electrochemical conditions (e.g., −1.2 V vs. Ag/AgCl) .

Experimental Validation:

UV-vis spectroscopy and cyclic voltammetry confirm redshifted absorption bands and lowered HOMO-LUMO gaps compared to non-methylated analogs .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they resolved?

Methodological Answer:

- Crystal Twinning: Common due to the boronic ester’s conformational flexibility. Use SHELXL’s TWIN command to model twinned domains .

- Disorder in Pinacol Groups: Refine using PART instructions in SHELX, constraining thermal parameters for methyl groups .

- Data Collection: High-resolution synchrotron data (≤0.8 Å) is recommended for accurate boron position determination .

Advanced: How are by-products like diacetylated derivatives minimized during functionalization?

Methodological Answer:

Diacetylation by-products form when excess acetyl chloride reacts with both the aniline NH and boronic ester oxygen. Mitigation strategies:

- Controlled Stoichiometry: Use 1.2 equivalents of acetyl chloride and monitor via TLC .

- Low-Temperature Reactions: Perform acetylation at 0°C to suppress multiple substitutions .

- Selective Protecting Groups: Introduce Boc protection prior to borylation, then deprotect post-acetylation .

Table 1: Comparative Yields in Functionalization Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation (para-substituted) | CHCl, 0°C → RT | 42 | |

| Boc Protection | THF, DMAP, BocO, RT | 85 | |

| Suzuki Coupling (ortho) | Pd(dppf)Cl, dioxane, 80°C | 8 |

Advanced: What role does this compound play in catalytic C–H borylation reactions?

Methodological Answer:

As a directing group, the N-methyl aniline moiety facilitates meta-selective C–H borylation in aromatic systems:

- Mechanism: The boron atom coordinates to transition metals (e.g., Ir), directing activation of distal C–H bonds .

- Ligand Design: Anionic ligands (e.g., bipyridine) enhance regioselectivity, achieving >90% meta-borylation in substituted arenes .

Case Study:

N-methyl-4-borylaniline derivatives enable synthesis of morpholine-functionalized biaryls via Ir-catalyzed borylation, with yields up to 67% .

Advanced: How is computational modeling used to predict reactivity trends?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.